molecular formula C10H13NO2 B1584268 4-Dimethylamino-2-methoxybenzaldehyde CAS No. 84562-48-1

4-Dimethylamino-2-methoxybenzaldehyde

Cat. No. B1584268
CAS RN: 84562-48-1
M. Wt: 179.22 g/mol
InChI Key: HGDRXADJVGVGBC-UHFFFAOYSA-N
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Description

“4-Dimethylamino-2-methoxybenzaldehyde” is used to produce "2,6-Dichloro-N’- (4-dimethylamino-2-methoxy-benzylidene)-benzene-1,4-diamine" .


Molecular Structure Analysis

The molecular formula of “4-Dimethylamino-2-methoxybenzaldehyde” is C10H13NO2 . The InChI Key is HGDRXADJVGVGBC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“4-Dimethylamino-2-methoxybenzaldehyde” is a white to cream to yellow to brown solid . It has a melting point of 55.5-61.5°C . It is slightly soluble, with a solubility of 0.32 g/L at 25°C .

Scientific Research Applications

Application 1: Vibrational Dynamics in Crystalline 4-Dimethylamino Benzaldehyde

  • Summary of Application : The structure and dynamics of crystalline 4-Dimethylamino Benzaldehyde (4DMAB) were assessed through Inelastic Neutron Scattering (INS) spectroscopy combined with periodic Density Functional Theory (DFT) calculations .
  • Methods of Application : The study involved the use of INS spectroscopy and periodic DFT calculations. The excellent agreement between experimental and calculated spectra was the basis for a reliable assignment of INS bands .
  • Results or Outcomes : The external phonon modes of crystalline 4DMAB are quite well described by the simulated spectrum, as well as the modes involving low-frequency molecular vibrations. Crystal field splitting is predicted and observed for the modes assigned to the dimethylamino group .

Application 2: Synthesis of Thiosemicarbazone-Benzaldehyde Derivatives

  • Summary of Application : Three new Schiff bases of thiosemicarbazone-benzaldehyde derivatives were synthesized by condensation reaction .
  • Methods of Application : The compounds were formed from the reaction of 4-methyl-3-thiosemicarbazide with p-dimethylaminobenzaldehyde, 5-nitrosalicylaldehyde and 4-formylbenzonitrile respectively .
  • Results or Outcomes : The in-vitro antibacterial studies proved that the compounds have a broad-spectrum antibacterial activity against bacterial isolates. Theoretical studies and molecular docking established the fact that these Schiff bases could be explored further as bioactive compounds against bacterial infections and also as corrosion inhibitors of metals in the oil and gas industry .

Application 3: Synthesis of 2,6-Dichloro-N’- (4-dimethylamino-2-methoxy-benzylidene)-benzene-1,4-diamine

  • Summary of Application : 4-Dimethylamino-2-methoxybenzaldehyde is used to produce 2,6-Dichloro-N’- (4-dimethylamino-2-methoxy-benzylidene)-benzene-1,4-diamine .
  • Methods of Application : The compound is formed from the reaction of 4-Dimethylamino-2-methoxybenzaldehyde with other reagents .
  • Results or Outcomes : The product, 2,6-Dichloro-N’- (4-dimethylamino-2-methoxy-benzylidene)-benzene-1,4-diamine, is a new compound with potential applications in various fields .

Application 4: Synthesis of 2,6-Dichloro-N’- (4-dimethylamino-2-methoxy-benzylidene)-benzene-1,4-diamine

  • Summary of Application : 4-Dimethylamino-2-methoxybenzaldehyde is used to produce 2,6-Dichloro-N’- (4-dimethylamino-2-methoxy-benzylidene)-benzene-1,4-diamine .
  • Methods of Application : The compound is formed from the reaction of 4-Dimethylamino-2-methoxybenzaldehyde with other reagents .
  • Results or Outcomes : The product, 2,6-Dichloro-N’- (4-dimethylamino-2-methoxy-benzylidene)-benzene-1,4-diamine, is a new compound with potential applications in various fields .

Safety And Hazards

“4-Dimethylamino-2-methoxybenzaldehyde” can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It should be handled with care, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation . It should be stored in a well-ventilated place, with the container kept tightly closed .

properties

IUPAC Name

4-(dimethylamino)-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11(2)9-5-4-8(7-12)10(6-9)13-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDRXADJVGVGBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90303077
Record name 4-DIMETHYLAMINO-2-METHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Dimethylamino-2-methoxybenzaldehyde

CAS RN

84562-48-1
Record name 84562-48-1
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Record name 4-DIMETHYLAMINO-2-METHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(dimethylamino)-2-methoxybenzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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